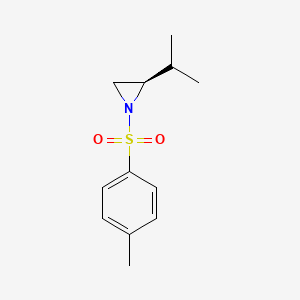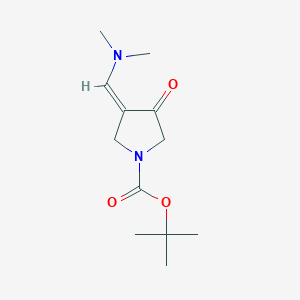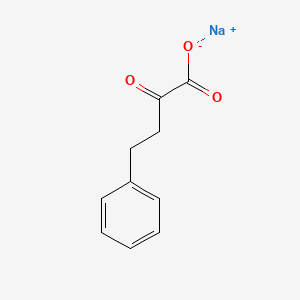![molecular formula C12H13NO2S B1148802 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]- CAS No. 1328839-29-7](/img/structure/B1148802.png)
1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]- is a chemical compound that is commonly known as thioacetazone. It is a member of the thiosemicarbazone family of compounds and is used in the treatment of tuberculosis. Thioacetazone has been used as an anti-tuberculosis drug since the 1940s, but its use has declined due to its toxic side effects. Despite this, research on thioacetazone continues, as it has been found to have other potential applications in the field of medicine.
作用機序
The exact mechanism of action of thioacetazone is not fully understood. It is believed to work by inhibiting the synthesis of mycolic acid, which is an essential component of the cell wall of tuberculosis bacteria. This disruption of the cell wall leads to the death of the bacteria.
Biochemical and Physiological Effects
Thioacetazone has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in the immune response, which may contribute to its effectiveness against tuberculosis. Thioacetazone has also been found to have antioxidant properties, which may be beneficial in the treatment of other diseases.
実験室実験の利点と制限
Thioacetazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, its use is limited by its toxic side effects, which can be severe in some cases. This has led to the development of other anti-tuberculosis drugs that are less toxic.
将来の方向性
There are several potential future directions for research on thioacetazone. One area of interest is the development of new formulations of the drug that are less toxic and more effective. Another area of research is the investigation of thioacetazone's potential use in the treatment of other diseases, such as leprosy and other bacterial infections. Finally, research on the mechanism of action of thioacetazone may lead to the development of new drugs that target the same pathways.
In conclusion, thioacetazone is a chemical compound that has been used in the treatment of tuberculosis for many years. Despite its toxic side effects, it continues to be the subject of scientific research due to its potential applications in other areas of medicine. Further research is needed to fully understand its mechanism of action and to develop new formulations that are less toxic and more effective.
合成法
Thioacetazone can be synthesized through a variety of methods, including the reaction of thiosemicarbazide with acetone. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.
科学的研究の応用
Thioacetazone has been the subject of extensive scientific research, particularly in the field of tuberculosis treatment. It has been found to be effective against drug-resistant strains of tuberculosis, making it a valuable tool in the fight against this disease. Thioacetazone has also been studied for its potential use in the treatment of leprosy, as well as other bacterial infections.
特性
IUPAC Name |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-11(14)13-10(8-15-12(13)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLWLYHKSPZGT-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1148741.png)